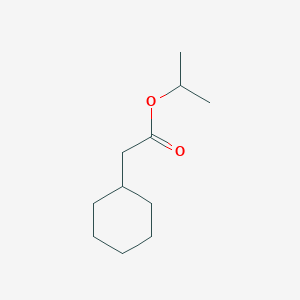
Propan-2-yl cyclohexylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl cyclohexylacetate, also known as isopropyl cyclohexylacetate, is an organic compound with the molecular formula C12H22O2. It is a colorless to light yellow liquid with a mild, pleasant aroma reminiscent of tea, mint, and fruit. This compound is used in various applications, including as a flavoring agent and in the formulation of fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl cyclohexylacetate can be synthesized through the esterification of cyclohexylacetic acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl cyclohexylacetate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclohexylacetic acid and isopropanol.
Oxidation: The compound can be oxidized to form cyclohexylacetic acid and acetone.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols, cyclohexylmethanol, and isopropanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Cyclohexylacetic acid and isopropanol.
Oxidation: Cyclohexylacetic acid and acetone.
Reduction: Cyclohexylmethanol and isopropanol.
Scientific Research Applications
Propan-2-yl cyclohexylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of propan-2-yl cyclohexylacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclohexylacetic acid and isopropanol, which may exert biological effects. The compound’s pleasant aroma is due to its ability to interact with olfactory receptors, making it useful in fragrances and flavorings .
Comparison with Similar Compounds
Propan-2-yl cyclohexylacetate can be compared with other esters such as:
Menthyl acetate: Similar in structure but derived from menthol, used in mint flavors and fragrances.
Ethyl acetate: A simpler ester used as a solvent in various applications.
Isopropyl acetate: Similar in structure but lacks the cyclohexyl group, used as a solvent and in fragrances
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring and an isopropyl group, which imparts distinct chemical and physical properties. Its pleasant aroma and versatility in various applications make it a valuable compound in both research and industry .
Properties
CAS No. |
60784-57-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
propan-2-yl 2-cyclohexylacetate |
InChI |
InChI=1S/C11H20O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
YRTIBEXZZHLAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


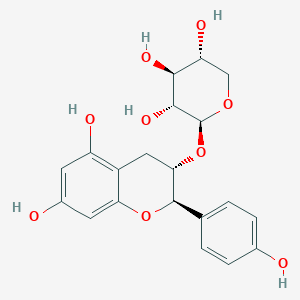

![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)

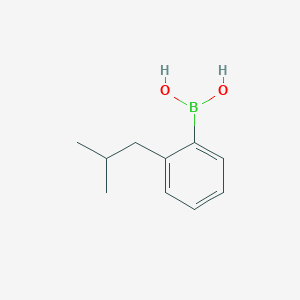
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
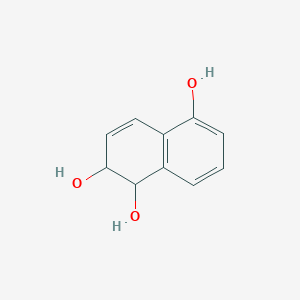
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)

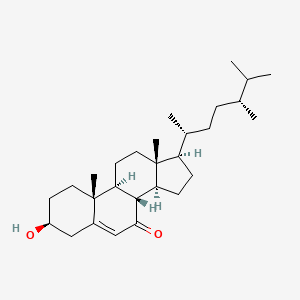
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
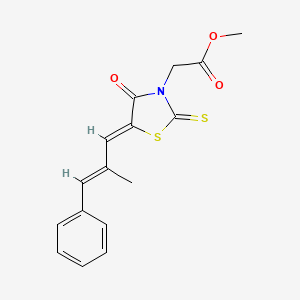
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
